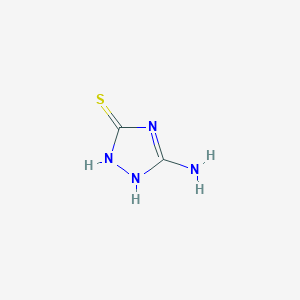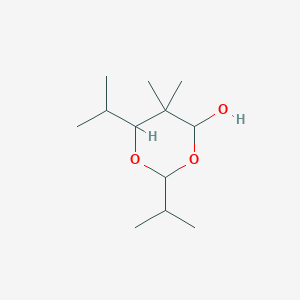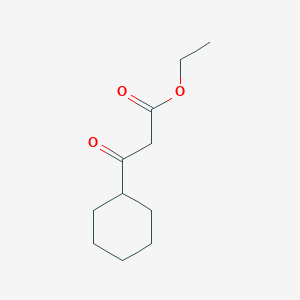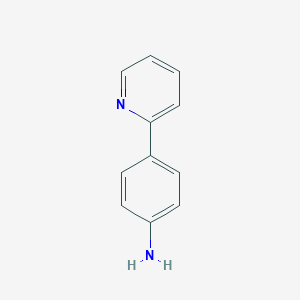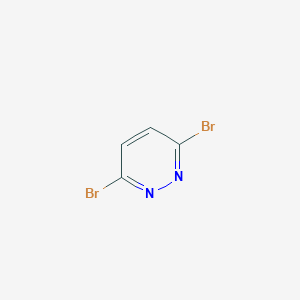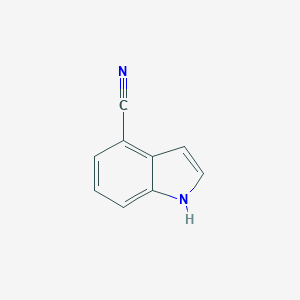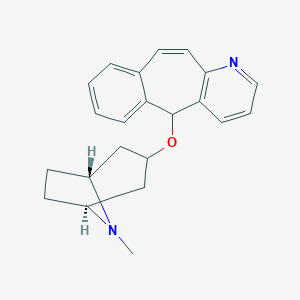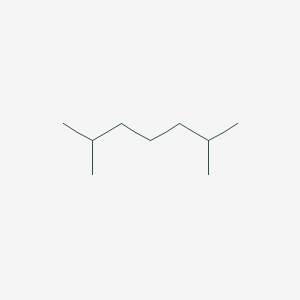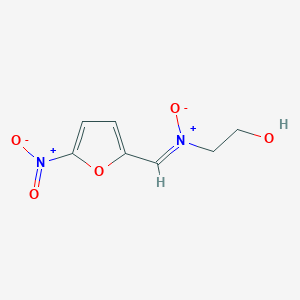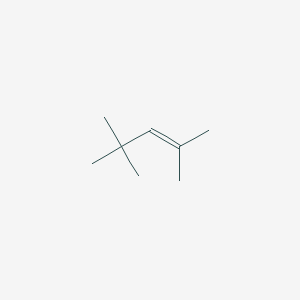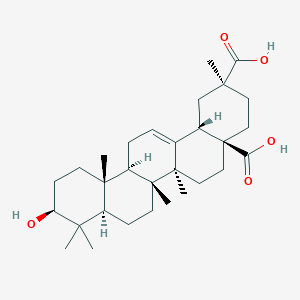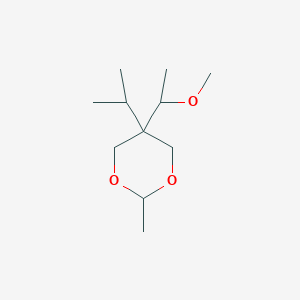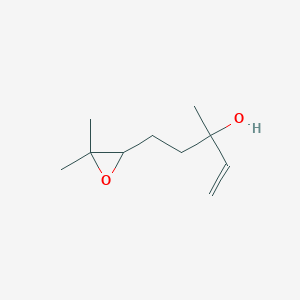
Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI)
Overview
Description
Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) is an organic compound characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) typically involves the epoxidation of alkenes. One common method is the reaction of citronellal with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperatures. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to yield the desired epoxide .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties . It is also studied for its role in inhibiting specific enzymes and pathways in biological systems.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
(3,3-Dimethyloxiran-2-yl)methanol: This compound shares the oxirane ring but differs in the presence of a methanol group instead of the pentene chain.
2-[(3,3-Dimethyloxiran-2-yl)methyl]-5-methoxybenzene-1,3-diol: This compound has a similar oxirane ring but is attached to a benzene ring with methoxy and hydroxyl groups.
Uniqueness: Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) is unique due to its combination of an oxirane ring and a pentene chain with a hydroxyl group
Properties
IUPAC Name |
5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,11)7-6-8-9(2,3)12-8/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQWIIUJKWZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



